An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, the pyrrole scaffold remains a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and presence in a myriad of biologically active molecules. The introduction of lipophilic moieties, such as a cyclohexyl group, can profoundly influence the physicochemical properties of the parent molecule, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, a molecule of significant interest for researchers and drug development professionals.
While extensive experimental data for this specific compound is not broadly published, this document leverages established theoretical principles and predictive modeling, grounded in the well-understood chemistry of its constituent functional groups. We will explore its fundamental properties, provide detailed, field-proven experimental protocols for their determination, and offer insights into the expected spectroscopic signatures of this compound. This guide is designed to be a practical resource, blending predictive data with the rigorous experimental validation required in a research and development setting.
Molecular Structure and Inherent Chemical Features
The foundational step in characterizing any molecule is a thorough understanding of its structure. 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.246 g/mol , possesses a unique combination of a planar, aromatic pyrrole ring and a bulky, non-polar cyclohexyl group.[1] The carboxylic acid functionality at the 2-position of the pyrrole ring introduces a site for hydrogen bonding and ionization, which is critical to its aqueous solubility and potential biological interactions.
The interplay between the lipophilic cyclohexyl substituent and the polar carboxylic acid group is expected to bestow an amphiphilic character upon the molecule. The cyclohexyl group can significantly impact the molecule's physical and chemical properties, such as its boiling point, solubility, and reactivity.[2]
Diagram: Molecular Structure of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid
Caption: A stepwise workflow for determining the melting point via the capillary method.
Aqueous Solubility: Thermodynamic Shake-Flask Method
Expertise & Experience: Thermodynamic solubility is the gold standard for determining the equilibrium solubility of a compound, which is a critical parameter for predicting its oral bioavailability. [3][4]The shake-flask method, while time-consuming, provides the most accurate and reliable data. [3][5] Protocol:
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Sample Preparation: Add an excess amount of solid 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to mimic physiological conditions). [6]2. Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at the specific pH and temperature.
pKa Determination: Potentiometric Titration
Expertise & Experience: The pKa value is essential for understanding a molecule's ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly precise and widely used method for pKa determination. [7][8][9][10] Protocol:
-
Solution Preparation: Prepare a solution of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid of known concentration in a suitable solvent system (e.g., water with a co-solvent if solubility is low).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides a detailed picture of a molecule's structure and is indispensable for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, both ¹H and ¹³C NMR will provide characteristic signals.
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¹H NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. [11][12][13][14]The protons on the pyrrole ring will resonate in the aromatic region (around 6-7 ppm), and the protons of the cyclohexyl group will appear in the upfield aliphatic region (typically 1-2 ppm).
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¹³C NMR: The carbonyl carbon of the carboxylic acid will be highly deshielded, with a characteristic chemical shift in the range of 160-185 ppm. [11][14][15]The carbons of the pyrrole ring will appear in the aromatic region, while the cyclohexyl carbons will be found in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is excellent for identifying functional groups. The spectrum of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid group.
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A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. [16][17][18][19]* A strong, sharp C=O stretching absorption will be present between 1690 and 1760 cm⁻¹. [16][17][19]* C-O stretching and O-H bending vibrations will also be observable in the fingerprint region of the spectrum. [13][16]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
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The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (193.24 g/mol ).
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Characteristic fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). [20][21][22]The fragmentation of the cyclohexyl ring will also contribute to the overall mass spectrum.
Diagram: Spectroscopic Analysis Workflow
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. By integrating predictive data with established, rigorous experimental protocols and theoretical spectroscopic principles, this document serves as a valuable resource for researchers in drug discovery and chemical development. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. A thorough understanding and empirical determination of these fundamental properties are paramount for advancing the development of molecules like 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid from the laboratory to potential real-world applications.
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